TG100-115 - 677297-51-7

TG100-115

Catalog Number: EVT-287285
CAS Number: 677297-51-7
Molecular Formula: C18H14N6O2
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TG100-115 is a synthetic, low molecular weight compound identified as a potent and selective inhibitor of specific isoforms of Phosphoinositide 3-kinases (PI3Ks) [, , , , , ]. PI3Ks are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, and play a crucial role in intracellular signal transduction [, , ]. Specifically, TG100-115 demonstrates high selectivity for the γ and δ isoforms of PI3K, which are primarily expressed in leukocytes and play a key role in inflammatory and immune responses [, , , , , , ].

Source and Classification

TG100-115 is classified as a small molecule inhibitor with a specific target profile against PI3K isoforms. It is derived from a series of pteridine-based compounds, which are recognized for their diverse biological activities. The compound is identified by the CAS number 677297-51-7 and has been studied extensively in preclinical models for its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of TG100-115 involves several key steps:

  1. Formation of the Pteridine Core: The initial step focuses on constructing the core structure of the pteridine ring.
  2. Functional Group Introduction: Specific amino and hydroxy groups are introduced at designated positions on the pteridine ring to enhance biological activity.
  3. Purification: The final product undergoes purification to achieve high purity levels suitable for biological testing.

Industrial production methods mirror these laboratory techniques but are optimized for scale, utilizing automated reactors and advanced purification systems to ensure consistency and yield .

Molecular Structure Analysis

Structure and Data

TG100-115 has a complex molecular structure characterized by its pteridine core, which features various substituents that contribute to its selectivity for PI3K isoforms. Although specific molecular formula details were not provided in the sources, studies indicate that the structural features allow for significant conformational flexibility, which is critical for binding affinity to the target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

TG100-115 can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form various derivatives under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can alter functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions enable the introduction of different substituents on the pteridine ring, resulting in derivatives with varied biological activities.

These reactions allow for the development of novel compounds with potentially enhanced therapeutic profiles .

Mechanism of Action

Process and Data

The mechanism of action of TG100-115 primarily involves its selective inhibition of PI3Kγ and PI3Kδ. Molecular modeling studies suggest that the compound binds effectively within the catalytic domain of these kinases, forming strong hydrogen bonds with critical residues. This binding disrupts normal signaling pathways that contribute to inflammation and tumorigenesis. The selectivity is attributed to specific structural features that allow TG100-115 to fit optimally into the active sites of these isoforms while showing minimal activity against other kinases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical properties such as melting point or solubility were not explicitly provided in the sources, TG100-115 is noted for its stability under physiological conditions. Its chemical properties include:

  • Molecular Weight: Not specified but inferred to be consistent with small molecule inhibitors.
  • Solubility: Typically soluble in organic solvents used during synthesis.

Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm structural integrity during synthesis .

Applications

Scientific Uses

TG100-115 has several promising applications in scientific research:

  1. Cancer Therapy: Its ability to inhibit specific PI3K isoforms positions it as a candidate for cancer treatment, particularly in tumors exhibiting high PI3K activity.
  2. Cardiovascular Research: Studies have shown that TG100-115 can provide cardioprotection in models of myocardial infarction by limiting infarct size and preserving myocardial function .
  3. Immunology: The compound's role in modulating immune responses makes it relevant in studies aimed at understanding tumor microenvironments and developing combination therapies with vascular disrupting agents .
Molecular Mechanisms of Action

Dual Inhibition of PI3Kγ/PI3Kδ Signaling Pathways

TG100-115 (chemical formula: C₁₈H₁₄N₆O₂; MW: 346.34 g/mol) is a potent small-molecule inhibitor selectively targeting phosphoinositide 3-kinase gamma and delta isoforms (PI3Kγ/δ). It exhibits IC₅₀ values of 83 nM against PI3Kγ and 235 nM against PI3Kδ, while sparing PI3Kα/β isoforms (IC₅₀ >1 µM) [1] [5] [6]. This selectivity enables precise modulation of immune cell signaling and inflammatory responses without disrupting metabolic functions governed by PI3Kα/β.

Structural Basis for Isoform Selectivity

The isoform specificity arises from TG100-115’s unique molecular interactions within the ATP-binding pockets of PI3Kγ/δ:

  • Hydrogen bonding: The pteridine core forms dual hydrogen bonds with Val-882 in PI3Kγ’s hinge region, while the 3-hydroxyphenyl substituent interacts with Asp-841 via its phenolic hydroxyl group [3].
  • Conformational constraints: Rotational barriers of ring substituents dictate selectivity. PI3Kγ accommodates wider conformational angles (>50 kcal/mol penalty), while PI3Kα/β exhibit lower tolerance, excluding TG100-115 binding [3].
  • Hydrophobic pocket occupancy: The 6′-substituted metaphenol group occupies a hydrophobic cavity in PI3Kγ/δ absent in PI3Kα/β, as confirmed by molecular docking studies (PDB: 5WNK) [1] [3].

Table 1: Structural Determinants of TG100-115 Selectivity

Structural ElementRole in PI3Kγ/δ BindingEffect on PI3Kα/β
Pteridine N-3H-bond acceptor for Val-882 backbone NHNo equivalent residue
2-Amino groupH-bond donor to Val-882 carbonylSteric clash with Lys-802 (PI3Kα)
6′-(3-Hydroxyphenyl)H-bond to Asp-841; hydrophobic pocket fitInaccessible pocket
Ring rotational freedomHigh penalty for non-optimal conformationsLow penalty allows ATP binding

ATP-Competitive Binding Kinetics

TG100-115 acts as a reversible ATP-competitive inhibitor:

  • Binding kinetics: Displaces ATP from catalytic sites with Kᵢ values of 0.11 µM (PI3Kγ) and 0.29 µM (PI3Kδ), determined via luminescent ATP consumption assays [1] [6].
  • Specificity profile: Screening against 133 protein kinases revealed no off-target inhibition (IC₅₀ >1 µM for all), underscoring its precision [3] [5].
  • Cellular target engagement: Blocks VEGF-induced Akt phosphorylation in lung tissue at 0.5 mg/kg in vivo, confirming effective pathway disruption [3] [5].

Downstream Modulation of AKT/mTOR/p70S6K Axes

TG100-115’s anti-inflammatory effects stem from selective suppression of PI3Kγ/δ-dependent nodes:

  • Akt suppression: Inhibits VEGF-triggered Akt phosphorylation in endothelial cells (10 µM, >80% reduction) without affecting ERK pathways, preserving mitogenic repair functions [3] [6].
  • mTOR/p70S6K inhibition: At 10 µM, reduces phosphorylation of mTOR and p70S6K in human umbilical vein endothelial cells (HUVECs), disrupting protein synthesis critical for inflammatory mediator production [6].
  • VE-cadherin stabilization: Blocks VEGF-induced VE-cadherin phosphorylation (10 µM), preventing endothelial barrier breakdown and edema [3] [6].

Table 2: Downstream Effects of PI3Kγ/δ Inhibition by TG100-115

Downstream TargetEffect of TG100-115Functional Consequence
Akt (Ser473)>80% inhibition at 10 µMReduced inflammatory signaling
mTORC1Phosphorylation blockedSuppressed translation of cytokines
p70S6KActivity abolishedImpaired ribosomal biogenesis
VE-cadherinStabilized junctional complexesMaintained endothelial barrier integrity
NF-κBIndirect suppression via AktDecreased cytokine gene expression

TRPM7 Kinase Inhibition and Calcium Signaling Crosstalk

Beyond PI3Kγ/δ, TG100-115 potently inhibits TRPM7 kinase activity (IC₅₀: 0.17 µM), a divalent cation channel-kinase fused protein [4] [9] [10]. This dual-targeting profile enables unique modulation of cytoskeletal dynamics and cellular migration.

Allosteric Regulation of TRPM7 Channel-Kinase Activity

TG100-115 binds TRPM7’s kinase domain in an ATP-competitive manner, with 70-fold greater potency than rottlerin (a prior reference inhibitor):

  • Kinase domain targeting: Inhibits TRPM7 autophosphorylation and substrate phosphorylation (e.g., CREB peptide) via LANCE Ultra TR-FRET assays, without affecting kinase-dead mutants [4] [10].
  • Ion channel crosstalk: At 20 µM, suppresses TRPM7-mediated currents in patch-clamp studies, indicating allosteric coupling between kinase inhibition and channel pore function [4] [8]. This occurs independently of Mg²⁺ chelation, distinguishing it from ion channel blockers like NS8593 [8].
  • Structural mechanism: Molecular modeling suggests TG100-115 occupies the ATP-binding cleft of TRPM7 kinase, preventing conformational changes required for channel gating and substrate recognition [10].

Impact on Myosin IIA Phosphorylation and Cytoskeletal Remodeling

TRPM7 kinase regulates cytoskeletal dynamics through direct phosphorylation of myosin IIA heavy chain (MHC-IIA) at Serⁱ⁹⁴³. TG100-115 disrupts this process:

  • Myosin IIA phosphorylation: Reduces MHC-IIA phosphorylation by >60% at 5 µM in MDA-MB-231 breast cancer cells, verified via phospho-specific antibodies [4] [10].
  • Focal adhesion turnover: Decreases phosphorylation of focal adhesion kinase (FAK) at Tyr³⁹⁷, impairing adhesion complex assembly required for cell migration [4] [9].
  • Functional outcomes: At 5–20 µM, suppresses migration and invasion of breast cancer cells by 70–80% in transwell and wound-healing assays, independent of cytotoxic effects [4] [10]. Similar results occur in neutrophils, where TRPM7 inhibition blocks CXCL8-induced transmigration [8].

Table 3: Effects of TG100-115 on TRPM7-Dependent Cellular Migration

Cell TypeAssayTG100-115 ConcentrationInhibition (%)Mechanistic Insight
MDA-MB-231 (breast)Transwell invasion10 µM78%↓ Myosin IIA phosphorylation
Human neutrophilsCXCL8 chemotaxis20 µM85%↓ Akt1/mTOR signaling
U-87 MG (glioma)Wound healing20 µM70%↓ FAK phosphorylation
Murine neutrophilsTNF-α peritonitis5 mg/kg i.v.65%Impaired extravasation in vivo

Properties

CAS Number

677297-51-7

Product Name

TG100-115

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24)

InChI Key

UJIAQDJKSXQLIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

TG100115; TG-100115; TG 100115; TG-100-115; TG100-115 ; TG 100-115.

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.